3-Bromo-5-fluoropyridin-4-amine hydrochloride
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Overview
Description
3-Bromo-5-fluoropyridin-4-amine hydrochloride is a chemical compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with an amine group. It is commonly used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoropyridin-4-amine hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents such as potassium fluoride (KF) in the presence of a suitable solvent . The bromine atom can be introduced through a similar halogenation process using bromine or a brominating agent .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production. The final product is typically purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluoropyridin-4-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and fluorine) can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amine group in the compound can undergo oxidation to form corresponding nitro or nitroso derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Nitro or nitroso derivatives of the compound.
Reduction Products: Amino derivatives with different functional groups.
Scientific Research Applications
3-Bromo-5-fluoropyridin-4-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoropyridin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the amine group allows the compound to participate in various biochemical reactions. It can act as an inhibitor or activator of certain enzymes, depending on the specific application .
Comparison with Similar Compounds
3-Bromo-4-aminopyridine: Similar structure but lacks the fluorine atom.
5-Bromo-4-fluoropyridin-2-amine: Similar halogenation pattern but different positioning of the amine group.
3-Amino-5-fluoropyridine: Lacks the bromine atom but has a similar fluorine and amine substitution pattern.
Uniqueness: 3-Bromo-5-fluoropyridin-4-amine hydrochloride is unique due to the specific positioning of the bromine, fluorine, and amine groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various scientific applications .
Properties
Molecular Formula |
C5H5BrClFN2 |
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Molecular Weight |
227.46 g/mol |
IUPAC Name |
3-bromo-5-fluoropyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C5H4BrFN2.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,(H2,8,9);1H |
InChI Key |
LLPWDWWCAXOYJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)N)F.Cl |
Origin of Product |
United States |
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